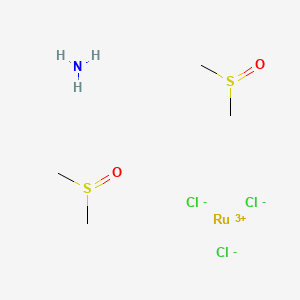

Azane;methylsulfinylmethane;ruthenium(3+);trichloride

Beschreibung

The compound azane;methylsulfinylmethane;ruthenium(3+);trichloride (IUPAC name) corresponds to hexaammineruthenium(III) trichloride, with the chemical formula [Ru(NH₃)₆]Cl₃ . It is a coordination complex where six ammonia (azane) ligands surround a central ruthenium(III) ion, balanced by three chloride counterions. This compound is distinct from simple ruthenium trichloride (RuCl₃), as the ammonia ligands significantly alter its chemical and physical properties.

Eigenschaften

IUPAC Name |

azane;methylsulfinylmethane;ruthenium(3+);trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6OS.3ClH.H3N.Ru/c2*1-4(2)3;;;;;/h2*1-2H3;3*1H;1H3;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBQZFWJCHOVOC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.CS(=O)C.N.[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15Cl3NO2RuS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928792 | |

| Record name | Ruthenium(3+) chloride--(methanesulfinyl)methane--ammonia (1/3/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134876-10-1 | |

| Record name | Ruthenium(3+) chloride--(methanesulfinyl)methane--ammonia (1/3/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azane;methylsulfinylmethane;ruthenium(3+);trichloride typically involves the reaction of ruthenium trichloride with methylsulfinylmethane and azane under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the temperature is maintained at around 189°C . The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves the use of advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Azane;methylsulfinylmethane;ruthenium(3+);trichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ruthenium(III) chloride is widely recognized for its catalytic properties, particularly in organic synthesis. Its applications include:

- Alkyne Functionalization : Ruthenium(III) chloride acts as a catalyst in the functionalization of alkynes, facilitating the formation of new carbon-carbon bonds .

- Oxidation Reactions : It is involved in oxidation reactions that convert alcohols to aldehydes and ketones, crucial for synthesizing fine chemicals .

- Polymerization Processes : The compound has been utilized in living radical polymerization, enhancing the efficiency and control over polymer formation .

Data Table: Catalytic Reactions Involving Ruthenium(III) Chloride

Pharmaceutical Applications

The combination of MSM with ruthenium compounds has been explored for therapeutic uses:

- Anti-inflammatory Effects : MSM is known for its anti-inflammatory properties, which can be enhanced when combined with ruthenium complexes. Studies suggest potential applications in treating conditions like arthritis and joint pain.

- Drug Delivery Systems : Ruthenium complexes have been investigated for their ability to deliver drugs effectively within biological systems due to their stability and unique interaction with biological molecules.

Materials Science

In materials science, azane; methylsulfinylmethane; ruthenium(3+); trichloride has potential applications:

- Nanoparticle Synthesis : The compound can be used to synthesize ruthenium nanoparticles, which are valuable in catalysis and sensing applications.

- Conductive Materials : Ruthenium's conductive properties make it suitable for developing advanced materials in electronics.

Case Study 1: Photocatalytic Activity

A study demonstrated that ruthenium-based photocatalysts could effectively degrade organic pollutants under visible light, showcasing the environmental applications of ruthenium complexes .

Case Study 2: Anticancer Properties

Research has indicated that ruthenium complexes exhibit anticancer properties by inducing apoptosis in cancer cells, making them candidates for anticancer drug development .

Wirkmechanismus

The mechanism of action of azane;methylsulfinylmethane;ruthenium(3+);trichloride involves its interaction with molecular targets such as DNA and proteins. The compound can bind to these targets and disrupt their normal function, leading to various biological effects. For example, in cancer cells, it can induce apoptosis by binding to DNA and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Ruthenium Trichloride Compounds

Ruthenium(III) Trichloride (RuCl₃)

- Formula : RuCl₃

- Structure : Exists as a polymeric solid with edge-sharing RuCl₆ octahedra. In solution, it forms hydrolyzed species like [RuClₓ(H₂O)₆₋ₓ]^(3−x) .

- Properties :

- Applications: Homogeneous catalysis (olefin metathesis, hydrogenation) . Synthesis of Ru nanoparticles for catalytic hydrogenation of ketones and aldehydes .

Key Difference : RuCl₃ is more chemically versatile but less stable in aqueous media compared to [Ru(NH₃)₆]Cl₃, which resists hydrolysis due to strong Ru–NH₃ bonds .

Ruthenium Trichloride Complexes with Nitrogen Ligands

a) [Ru(bpy)₃]Cl₂ (Tris(bipyridine)ruthenium(II) chloride)

- Structure : Octahedral Ru(II) center coordinated to three bidentate bipyridine (bpy) ligands.

- Properties :

- Applications : Photocatalysis, electrochemical studies .

b) Terpyridine-Ruthenium(III) Trichloride Complexes

- Structure: Ru(III) coordinated to tridentate terpyridine ligands, forming mono- or dinuclear complexes .

- Properties :

Key Difference : Nitrogen ligands like bpy and terpyridine enhance photochemical and redox activity compared to ammonia ligands in [Ru(NH₃)₆]Cl₃, which prioritize stability over reactivity .

Ruthenium Trichloride with Phosphine Ligands

- Example : RuCl₂(PPh₃)₃

- Structure : Ru(II) center with three triphenylphosphine (PPh₃) and two chloride ligands.

- Properties :

- Applications : Catalyzes aqueous-phase hydrogenation of aryl ketones .

Key Difference : Phosphine ligands increase electron density at the Ru center, enhancing catalytic activity but reducing oxidative stability compared to ammonia-coordinated complexes .

Potassium Hexachlororuthenate (K[RuCl₆])

- Formula : K₃[RuCl₆]

- Structure : Octahedral [RuCl₆]³⁻ anion with potassium counterions.

- Properties :

- Applications : Studied for electrochemical behavior in high-temperature melts .

Key Difference : The absence of ammonia ligands results in lower solution stability compared to [Ru(NH₃)₆]Cl₃ .

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

The compound Azane; methylsulfinylmethane; ruthenium(3+); trichloride is a complex that incorporates elements of azane (ammonia), methylsulfinylmethane (MSM), and ruthenium in its trivalent state combined with three chloride ions. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Composition

- Azane (NH₃) : A simple nitrogen compound, commonly known as ammonia.

- Methylsulfinylmethane (MSM) : An organosulfur compound known for its anti-inflammatory properties and potential health benefits.

- Ruthenium(3+) Chloride (RuCl₃) : A transition metal complex known for its catalytic properties and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound can be represented as:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 207.43 g/mol |

| Appearance | Black powder to crystal |

| Solubility | Soluble in water |

| Stability | Stable under inert conditions |

Anticancer Properties

Research has indicated that ruthenium complexes exhibit significant anticancer activity. For instance, a study on Ruthenium(III) maltolato-nitroimidazole complexes demonstrated their ability to induce apoptosis in cancer cells, suggesting that similar complexes could be effective against various malignancies .

Case Study: Ruthenium Complexes in Cancer Treatment

- Study Focus : The efficacy of ruthenium complexes on human cancer cell lines.

- Findings :

- Induction of apoptosis was observed in breast and colon cancer cell lines.

- Mechanism involved the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Antimicrobial Activity

Ruthenium compounds have also been studied for their antimicrobial properties. The incorporation of MSM may enhance these effects due to its known antimicrobial activity.

Research Findings

- Study : Investigated the antimicrobial effects of ruthenium complexes against various bacterial strains.

- Results :

- Significant inhibition of growth was noted against Staphylococcus aureus and Escherichia coli.

- The presence of MSM potentially increased the bioavailability of the ruthenium compound, enhancing its efficacy.

Inflammation and Pain Relief

Methylsulfinylmethane (MSM) is recognized for its anti-inflammatory properties. When combined with ruthenium trichloride, there is potential for synergistic effects that could be beneficial in treating inflammatory conditions.

Clinical Insights

- Application : Use in managing osteoarthritis pain.

- Outcome : Patients reported reduced pain levels and improved mobility when treated with MSM combined with other anti-inflammatory agents.

Safety and Toxicity

Despite the promising biological activities, safety assessments are crucial. Ruthenium compounds can exhibit toxicity at certain concentrations, necessitating careful dosage regulation.

Toxicological Data

Q & A

How can synthesis parameters for ruthenium trichloride (RuCl₃)-derived nanoparticles be systematically optimized?

Level: Basic (Experimental Design)

Methodological Answer:

The Taguchi orthogonal array (OA) fractional factorial design is a robust statistical approach to optimize multiple parameters simultaneously. Key variables include:

- Water-to-surfactant molar ratio (x): Affects micelle size and nucleation .

- Reducing agent-to-RuCl₃ molar ratio (R): Excess reducing agents (e.g., NaBH₄) improve reduction efficiency but may cause aggregation .

- Surfactant type and concentration: Nonionic surfactants (e.g., Triton X-100) stabilize microemulsions, while cosurfactants like hexanol enhance interfacial flexibility .

- Precursor concentration: Higher RuCl₃ concentrations increase particle size polydispersity .

Data Table:

| Parameter | Optimal Range | Impact on Particle Size |

|---|---|---|

| x (H₂O:surfactant) | 5–10 | Smaller micelles → narrower size distribution |

| R (NaBH₄:RuCl₃) | 3:1–5:1 | Ensures complete reduction without oversaturation |

| Surfactant | 0.1–0.3 M | Balances stabilization and reaction kinetics |

What advanced characterization techniques validate the structural integrity of RuCl₃-derived complexes?

Level: Basic (Analytical Methods)

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Identifies ligand coordination environments (e.g., NH₃ in hexaammineruthenium(III) chloride) .

- Mass Spectrometry (MS): Confirms molecular weight and purity, critical for catalytic applications .

- Thermogravimetric Analysis (TGA): Measures thermal stability and decomposition steps (e.g., RuCl₃·nH₂O → RuO₂ above 500°C) .

- X-ray Absorption Spectroscopy (XAS): Probes local electronic structure of Ru³⁺ in coordination complexes .

How does RuCl₃ enable emergent electronic properties in quantum spin liquid research?

Level: Advanced (Quantum Materials)

Methodological Answer:

In atomically thin RuCl₃-graphene heterostructures, RuCl₃ exhibits correlated electron behavior due to strong spin-orbit coupling and Hubbard interactions. Key findings include:

- Insulator-to-conductor transition: Graphene induces charge transfer, activating conduction pathways in RuCl₃ .

- Emergent magnetism: Frustrated magnetic interactions in RuCl₃’s honeycomb lattice suggest quantum spin liquid candidates .

Experimental Setup: - Cryogenic measurements: Conductivity studied at 10 mK using dilution refrigerators.

- Angle-Resolved Photoemission Spectroscopy (ARPES): Maps electronic band structure changes under strain .

What mechanistic role does RuCl₃ play in meta-C–H carboxylation catalysis?

Level: Advanced (Catalysis)

Methodological Answer:

RuCl₃ catalyzes the meta-carboxylation of arenes via a radical-mediated pathway:

C–H Activation: Ru³⁺ coordinates azine directing groups, polarizing meta-C–H bonds .

Radical Transfer: Carbon tetrabromide (CBr₄) acts as a C1 source, generating carboxyl intermediates.

Esterification: Methanol quenches intermediates, forming methyl esters .

Key Parameters:

- Solvent: Dichloroethane enhances radical stability.

- Temperature: 80–100°C optimizes kinetic control over regioselectivity .

How is the decomposition temperature of [RuCl₆]³⁻ determined in molten salts?

Level: Advanced (Thermochemistry)

Methodological Answer:

In LiCl-KCl-CsCl eutectic melts, [RuCl₆]³⁻ decomposes via:

Cyclic Voltammetry (CV): Tracks redox shifts indicating thermal instability .

Differential Thermal Analysis (DTA): Identifies endothermic peaks at ~450°C .

X-ray Diffraction (XRD): Detects crystalline RuO₂ formation post-decomposition .

Challenges:

- High-temperature measurement errors require redundant methods (e.g., four independent techniques) .

What safety protocols are critical for handling RuCl₃ hydrates?

Level: Basic (Safety)

Methodological Answer:

- Hygroscopicity: Store under inert gas (N₂/Ar) to prevent deliquescence .

- Corrosivity: Use PTFE-lined containers; avoid prolonged skin contact (H315/H319 hazards) .

- Decomposition: Avoid temperatures >500°C to prevent toxic RuO₄ release .

How do solvent systems influence the stability of RuCl₃ coordination complexes?

Level: Advanced (Coordination Chemistry)

Methodological Answer:

- Aqueous Solutions: RuCl₃ forms [Ru(H₂O)₆]³⁺, which hydrolyzes to oxychlorides at pH >3 .

- Alcoholic Solutions: Ethanol reduces Ru³⁺ to Ru²⁺, forming active catalysts like RuCl₂(PPh₃)₃ .

- Molten Salts: Chloride-rich melts stabilize [RuCl₆]³⁻ but require inert atmospheres to prevent oxidation .

What reducing agents are effective for synthesizing RuCl₃-derived nanoparticles?

Level: Basic (Synthesis)

Methodological Answer:

- NaBH₄: Fast kinetics, produces 2–5 nm particles (ideal for catalysis) .

- Hydrazine: Slower reduction, enables size control in microemulsions .

- CO Gas: Reduces RuCl₃ to metallic Ru under high pressure (used in carbonyl synthesis) .

Why does RuCl₃ exhibit emergent electronic properties in thin-film heterostructures?

Level: Advanced (Condensed Matter Physics)

Methodological Answer:

In RuCl₃/graphene interfaces:

- Charge Transfer: Graphene dopes RuCl₃, altering its Mott insulating state .

- Proximity Effects: Spin-polarized electrons from RuCl₃ induce anomalous Hall effect in graphene .

Research Tools: - Scanning Tunneling Microscopy (STM): Visualizes lattice distortions and charge density waves.

- Magneto-Transport Measurements: Quantifies anomalous conductivity at milliKelvin temperatures .

How is RuCl₃ utilized in transfer hydrogenation catalysis?

Level: Advanced (Catalysis)

Methodological Answer:

RuCl₃ precursors activate "borrowing hydrogen" mechanisms:

Substrate Activation: Alcohols dehydrogenate to ketones, with Ru-H intermediates storing H₂ .

Hydrogen Transfer: Ru-H donates H⁺ to unsaturated bonds (e.g., C=O → C–OH) .

Optimization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.